2-[2-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol
Description
2-[2-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol is a tertiary amine with the molecular formula C₁₂H₂₆N₂O and a molecular weight of 214.35 g/mol . Its structure features a cyclohexylamine backbone substituted with an isopropyl-methyl-amino group and a hydroxyl-containing ethanol moiety.
Properties
IUPAC Name |
2-[[2-[methyl(propan-2-yl)amino]cyclohexyl]amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O/c1-10(2)14(3)12-7-5-4-6-11(12)13-8-9-15/h10-13,15H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJJZGNQAKTVIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCCCC1NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol typically involves multiple steps, starting with the preparation of the cyclohexylamino intermediate. This intermediate is then reacted with isopropyl-methyl-amine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction could produce simpler alcohols or amines.
Scientific Research Applications
2-[2-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Symmetrical analogs (e.g., 2,2'-(ethylimino)diethanol) exhibit higher hydrophilicity due to dual hydroxyl groups, whereas the target compound’s single hydroxyl group may limit its polarity .
Physicochemical Properties
Limited data exist for the target compound, but comparisons are inferred from similar molecules:
Notes:
- The cyclohexyl group in the target compound and Ethanol, 2-(cyclohexylamino)- may increase lipophilicity compared to linear alkyl analogs, impacting membrane permeability in drug design .
- 2-(Diisopropylamino)ethanol has a lower polar surface area, suggesting better organic solvent solubility, while the target compound’s bulkier structure may favor solid-state stability .
Biological Activity
2-[2-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The compound's structure includes an ethanol moiety, which can undergo various chemical reactions, such as oxidation and reduction. These reactions can yield different products depending on the conditions applied.
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. It is suggested that the compound may modulate receptor activities or enzymatic functions, thereby influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound has several notable biological activities:
- Cell Signaling : The compound can influence cell signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Interaction : It may interact with various receptors, leading to changes in cellular responses.
Study 1: In Vitro Activity
In a study examining the effects of similar compounds on cell lines, it was found that modifications to the ethanol side chain significantly influenced the selectivity and potency against certain cancer cell lines. For instance, compounds with cyclohexyl substitutions demonstrated enhanced activity against mutant EGFR overexpressing cells .
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| This compound | TBD | TBD |
| Cyclopentyl derivative | 41 | 61-fold over WT |
Study 2: Anti-inflammatory Effects
Another investigation highlighted the anti-inflammatory potential of related compounds. The results showed significant suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in vitro. The mechanism involved inhibition of MAPK and NF-κB pathways, suggesting that the compound could be beneficial in treating inflammatory conditions .
| Cytokine | IC50 (µM) |
|---|---|
| TNF-α | 5.34 |
| IL-1β | 3.58 |
| IL-6 | 4.70 |
Toxicity Profile
The toxicity assessment is crucial for evaluating the therapeutic potential of any compound. Preliminary studies indicate that this compound exhibits low toxicity at concentrations used in biological assays, making it a candidate for further development .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-[2-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol, and how can reaction efficiency be improved?
- Methodological Answer : The synthesis typically involves sequential alkylation and cyclization steps. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) can enhance yield. For example, using aprotic solvents like DMF may reduce side reactions in amine alkylation steps. Computational tools (e.g., quantum chemical calculations) can predict optimal reaction pathways and transition states, enabling targeted experimental validation .
Q. Which analytical techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent positions on the cyclohexyl and ethanol moieties. Infrared spectroscopy (IR) validates functional groups (e.g., -OH, -NH). X-ray crystallography may resolve stereochemical ambiguities in the cyclohexyl ring .
Q. What in vitro models are suitable for preliminary assessment of its biological activity?
- Methodological Answer : Receptor-binding assays (e.g., for neurotransmitter receptors like serotonin or dopamine) using transfected cell lines can screen for affinity. Functional assays (e.g., cAMP modulation) evaluate downstream signaling. Dose-response curves should be generated to quantify potency (EC₅₀/IC₅₀) .
Advanced Research Questions
Q. How can computational modeling predict the compound's interaction with biological targets?
- Methodological Answer : Molecular docking (using software like AutoDock Vina) identifies potential binding poses in target proteins. Quantum mechanics/molecular mechanics (QM/MM) simulations assess electronic interactions at binding sites. Machine learning models trained on structural analogs can prioritize high-affinity derivatives for synthesis .
Q. What strategies reconcile contradictory data on its neuropharmacological effects across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay type, species differences). Validate findings using orthogonal methods (e.g., electrophysiology alongside biochemical assays). Controlled in vivo studies with pharmacokinetic profiling can clarify dose-dependent effects .
Q. How do structural modifications at the cyclohexylamino group influence selectivity for biological targets?
- Methodological Answer : Synthesize analogs with substituents varying in steric bulk (e.g., methyl vs. isopropyl) or polarity (e.g., -OH vs. -OCH₃). Compare their binding kinetics and functional outcomes using surface plasmon resonance (SPR) and calcium imaging. Molecular dynamics simulations track conformational changes in target proteins .
Q. Can AI-driven platforms accelerate the development of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Implement AI tools like generative adversarial networks (GANs) to design derivatives with optimal LogP and solubility. Robotic high-throughput screening validates predictions in parallelized assays. Feedback loops between computational and experimental data refine predictive models .
Methodological Considerations
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard classification (e.g., skin/eye irritation risks). Use fume hoods during synthesis, and conduct toxicity screenings (e.g., Ames test for mutagenicity). Environmental impact assessments should follow OECD guidelines for biodegradability .
Q. How can researchers validate the compound's stability under physiological conditions?
- Methodological Answer : Perform stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) using HPLC-UV to monitor degradation. Mass spectrometry identifies breakdown products. Accelerated stability testing (e.g., elevated temperature) predicts shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
